ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate is used in the synthesis of various derivatives. For example, 4H-furo[3,2-b]indole-2-carboxylic acid amides were obtained by reacting 4H-furo[3,2-b]indole-2-carboxyl chloride with appropriate amines, where methyl or ethyl 4H-furo[3,2-b]indoles were prepared from compounds including methyl or ethyl 5-(2-nitrophenyl)-2-furoates (Tanaka, Yakushijin, & Yoshina, 1979).
Medicinal Chemistry and Drug Synthesis
Antimicrobial and Anticancer Potential : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer potential. For instance, specific derivatives demonstrated potency against Escherichia coli and certain cancer cell lines (Sandeep Sharma et al., 2012).
Imaging Cancer Tyrosine Kinase : A potential positron emission tomography tracer for imaging cancer tyrosine kinase was prepared using a derivative of this compound, demonstrating its application in diagnostic imaging (Ji‐Quan Wang et al., 2005).
Miscellaneous Applications
Prejunctional Dopamine Receptor Agonist : A derivative, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, synthesized from a similar compound, acted as a potent and selective prejunctional dopamine receptor agonist, without stimulating the central nervous system in rats (G. Gallagher et al., 1985).
Corrosion Inhibition : Derivatives of 5-Nitro isatin, including this compound, have been studied for their corrosion inhibitory properties in sea water, demonstrating their utility in materials science (A. T. Ahmed, 2018).
Anti-Hepatitis B Virus Activities : Certain ethyl 5-hydroxyindole-3-carboxylates, synthesized from this compound, displayed significant anti-hepatitis B virus (HBV) activities in cell studies, showcasing its potential in antiviral research (Chunshen Zhao et al., 2006).
Future Directions
: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids : A brief review of the biological potential of indole derivatives : Indole-2-carboxylic acid 98 1477-50-5 - MilliporeSigma : A brief review of the biological potential of indole derivatives : 1H-Indole-2-carboxylic acid, ethyl ester - NIST Chemistry WebBook
Properties
IUPAC Name |
ethyl 1-methyl-5-nitroindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(15)11-7-8-6-9(14(16)17)4-5-10(8)13(11)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGUXIWYZIAUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441483 | |
Record name | Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71056-57-0 | |
Record name | Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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